
2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H11FN2O2S and its molecular weight is 278.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research on similar compounds reveals a promising avenue in anticancer activity. For instance, coumarin-3-carboxamide derivatives, which share a functional resemblance, have shown potential in inhibiting the growth of cancer cells. Studies demonstrated that certain derivatives exhibited significant potency against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with minimal cytotoxicity towards normal cells (Phutdhawong et al., 2021). Similarly, a dianilinopyrimidine compound featuring the 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide moiety demonstrated higher anti-tumor activities than Gefitinib, a known anticancer drug, across various cancer cell lines, highlighting the critical role of the fluorobenzamido and thiophene carboxamide functionalities in cancer inhibition (Yan et al., 2022).
Crystal Structure and Conformational Analysis
The structural elucidation and conformational preferences of related compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, have been explored through crystallographic studies and computational analysis. These investigations provide valuable insights into the molecular geometry, bonding interactions, and the impact of substituents on the overall conformation, which are critical for understanding the reactivity and biological activity of these molecules (Suchetan et al., 2016). Additionally, studies on furan- and thiophene-based arylamides have quantified differences in conformational rigidity and demonstrated the effects of intramolecular hydrogen bonding on molecule conformations, which could influence the biological activity and drug design strategies involving similar compounds (Galan et al., 2013).
Photophysical Properties
The exploration of photophysical properties in structurally similar compounds, such as carboxamides with fluorescent characteristics, has opened new avenues in developing fluorescent probes and materials for optical applications. Studies have shown that certain carboxamide derivatives exhibit significant fluorescence upon interaction with specific ions or under certain conditions, suggesting their potential use in sensing, imaging, and material science applications (Patil et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2) and akt/protein kinase b (pkb) .
Mode of Action
It’s likely that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Given its potential targets, it may influence cell cycle regulation and signal transduction pathways .
Pharmacokinetics
In silico studies predict that similar compounds have good drug-like and pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation, as suggested by the cytotoxic activity of similar compounds against various human tumor cell lines . The cytotoxic activity of these compounds is suggested to occur via apoptosis .
Propriétés
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYPFCZHNASNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)
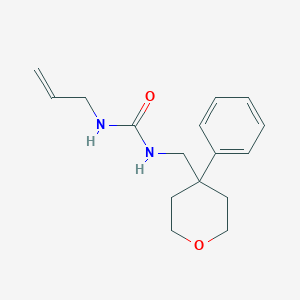

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)
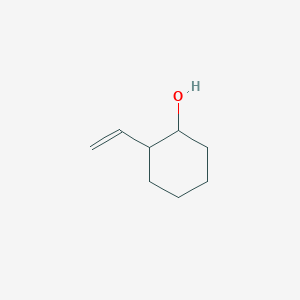
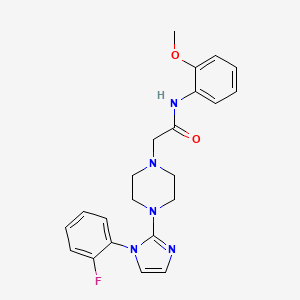
![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)

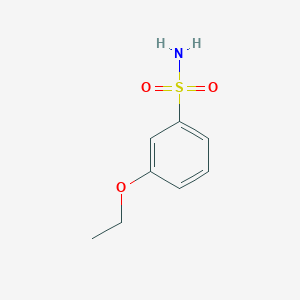
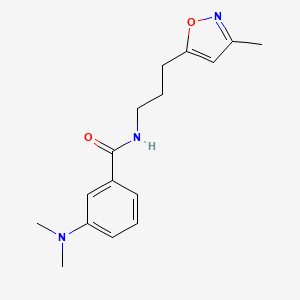
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2798077.png)

